Superior Hydrogen Atom Donor Capacity vs. Hydroquinone via O-H Bond Dissociation Energy
A key differentiator for 2,5-DMHQ is its significantly lower O-H bond dissociation energy (BDE) compared to unsubstituted hydroquinone, confirming its enhanced capacity for hydrogen atom transfer (HAT), the primary mechanism of radical chain-breaking [1]. Briefly, a lower BDE value indicates a weaker O-H bond and a greater thermodynamic driving force for hydrogen atom donation to a radical [1].
| Evidence Dimension | O-H Bond Dissociation Energy (BDE) in solution |
|---|---|
| Target Compound Data | 242.7 ± 3.4 kJ mol⁻¹ |
| Comparator Or Baseline | Hydroquinone (unsubstituted): 337.9 ± 1.6 kJ mol⁻¹ |
| Quantified Difference | 95.2 kJ mol⁻¹ lower BDE |
| Conditions | Estimated via the method of intersecting parabolas (IP) from experimental rate constants, with solvation effects calculated by the PCM method; B3LYP/6-31+G* quantum chemical calculations. |
Why This Matters
This ~95 kJ/mol difference is chemically decisive, positioning 2,5-DMHQ as a far more effective radical-trapping antioxidant, a critical selection parameter for applications in polymer stabilization or biological assays where high HAT reactivity is needed.
- [1] Russian Chemical Bulletin. (2005). O-H bond dissociation energies in hydroquinones and 4-hydroxyphenoxyl radicals... International Edition, 54(10), 2317-2324. doi: 10.1007/s11172-006-0116-3 View Source
